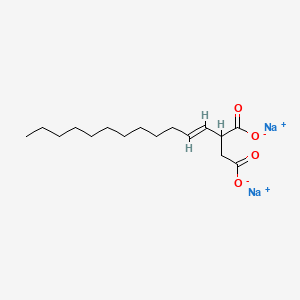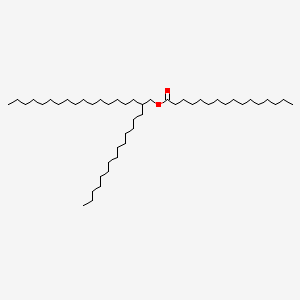
Einecs 235-359-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt, compound with samarium (3:1), is a rare-earth metal compound that combines cobalt and samarium in a 3:1 ratio. This compound is known for its significant magnetic properties, making it a crucial material in the development of high-performance permanent magnets. These magnets are widely used in various industries due to their high magnetic energy product, high coercive force, and excellent thermal stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with samarium (3:1), typically involves the reduction of samarium oxide with cobalt metal at high temperatures. The process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. The reaction can be represented as follows:
Sm2O3+3Co→Sm2Co3+O2
Industrial Production Methods
In industrial settings, the production of cobalt, compound with samarium (3:1), often involves powder metallurgy techniques. The process includes the following steps:
Mixing: Samarium oxide and cobalt powders are thoroughly mixed.
Compaction: The mixture is compacted into a desired shape under high pressure.
Sintering: The compacted mixture is heated in a controlled atmosphere to facilitate the reaction and form the final compound.
Cooling and Finishing: The sintered product is cooled and subjected to finishing processes such as grinding and coating to enhance its properties.
化学反应分析
Types of Reactions
Cobalt, compound with samarium (3:1), undergoes various chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming oxides of cobalt and samarium.
Reduction: It can be reduced by hydrogen or other reducing agents to form metallic cobalt and samarium.
Substitution: The compound can participate in substitution reactions where cobalt or samarium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Cobalt oxide and samarium oxide.
Reduction: Metallic cobalt and samarium.
Substitution: New metal compounds with altered magnetic properties.
科学研究应用
Cobalt, compound with samarium (3:1), has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems using its magnetic properties.
Industry: Widely used in the production of high-performance permanent magnets for applications in aerospace, electronics, and renewable energy sectors.
作用机制
The mechanism by which cobalt, compound with samarium (3:1), exerts its effects is primarily through its magnetic properties. The compound’s high coercive force and magnetic energy product make it an excellent material for permanent magnets. The molecular targets and pathways involved include:
Magnetic Domains: The alignment of magnetic domains within the compound contributes to its strong magnetic properties.
Electron Spin: The interaction between the electron spins of cobalt and samarium atoms enhances the overall magnetic effect.
相似化合物的比较
Similar Compounds
Samarium-cobalt (15): Another samarium-cobalt compound with a different stoichiometric ratio, known for its high magnetic energy product.
Neodymium-iron-boron: A widely used permanent magnet material with excellent magnetic properties but lower thermal stability compared to samarium-cobalt compounds.
Aluminum-nickel-cobalt: Known for its high-temperature stability but lower magnetic energy product compared to samarium-cobalt compounds.
Uniqueness
Cobalt, compound with samarium (3:1), stands out due to its combination of high magnetic energy product, high coercive force, and excellent thermal stability. These properties make it particularly suitable for applications requiring strong and stable magnetic fields at elevated temperatures.
属性
CAS 编号 |
12187-46-1 |
|---|---|
分子式 |
Co3Sm |
分子量 |
327.2 g/mol |
IUPAC 名称 |
cobalt;samarium |
InChI |
InChI=1S/3Co.Sm |
InChI 键 |
SBLDVTJDWWKDPL-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Sm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


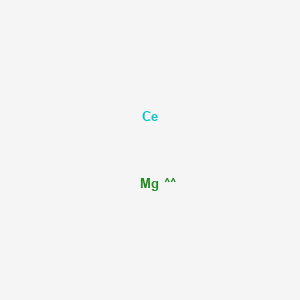

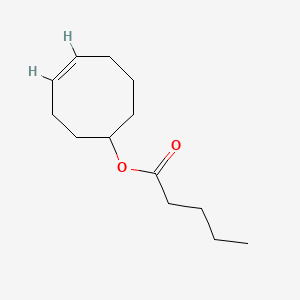
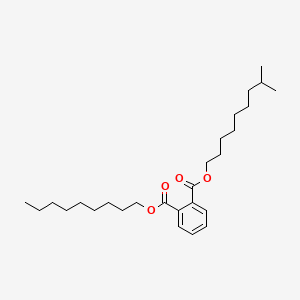

![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)


